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molecular formula C7H5ClO3 B120249 3-Chloroperoxybenzoic acid CAS No. 937-14-4

3-Chloroperoxybenzoic acid

Cat. No. B120249
M. Wt: 172.56 g/mol
InChI Key: NHQDETIJWKXCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04483781

Procedure details

The product formed in the process described in Example 1 was analyzed using Fourier Transform Infrared spectroscopy (FT-IR). The spectrum produced showed absorptions at 1714 cm-1 and 1680 cm-1 (solid state analysis) which are assigned as carbonyl stretching frequencies. Spectra were also obtained for the corresponding 3-chloroperoxybenzoic acid (absorption at 1718 cm-1) and magnesium bis(3-chlorobenzoate) (absorptions at 1615 cm-1 and 1570 cm-1). A portion of the product formed in Example 1 was decomposed by storage for 7 days at 60° C. The spectrum of this material was essentially that of magnesium 3-chlorobenzoate. Analysis in methanol solution resulted in spectra for the product produced in Example 1 (absorption at 1680 cm-1) and for 3-chloroperoxybenzoic acid (absorption at 1740 cm-1). These results show that the product produced in Example 1 is different from the starting material or the simple magnesium carboxylate salt. Also, the absorption locations for the product from Example 1 are consistent with the values expected for magnesium bis(3 -chloroperoxybenzoate)tetrahydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium 3-chlorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[O:2].[Cl:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([O-:9])=[O:8].[Mg+2].ClC1C=C(C=CC=1)C([O-])=[O:19]>CO>[O:1]=[O:2].[Cl:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([O:9][OH:19])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
magnesium 3-chlorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)[O-])C=CC1.[Mg+2].ClC=1C=C(C(=O)[O-])C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=O
Name
Type
product
Smiles
ClC=1C=C(C(=O)OO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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